Cas no 2380639-34-7 (rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid)

rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid structure
2380639-34-7 structure
商品名:rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
CAS番号:2380639-34-7
MF:C23H25NO4
メガワット:379.44890666008
CID:6335928
PubChem ID:165890139

rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid 化学的及び物理的性質

名前と識別子

    • rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
    • EN300-6737713
    • 2380639-34-7
    • インチ: 1S/C23H25NO4/c1-23(2)14(12-21(25)26)11-20(23)24-22(27)28-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1
    • InChIKey: HJWNGRAXWDCELT-JLTOFOAXSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H]1C[C@H](CC(=O)O)C1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 379.17835828g/mol
  • どういたいしつりょう: 379.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 28
  • 回転可能化学結合数: 6
  • 複雑さ: 581
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6737713-0.5g
rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
2380639-34-7 95.0%
0.5g
$2275.0 2025-03-13
Enamine
EN300-6737713-1.0g
rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
2380639-34-7 95.0%
1.0g
$2371.0 2025-03-13
Enamine
EN300-6737713-2.5g
rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
2380639-34-7 95.0%
2.5g
$4648.0 2025-03-13
Enamine
EN300-6737713-0.1g
rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
2380639-34-7 95.0%
0.1g
$2086.0 2025-03-13
Enamine
EN300-6737713-5.0g
rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
2380639-34-7 95.0%
5.0g
$6876.0 2025-03-13
Enamine
EN300-6737713-10.0g
rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
2380639-34-7 95.0%
10.0g
$10196.0 2025-03-13
Enamine
EN300-6737713-0.05g
rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
2380639-34-7 95.0%
0.05g
$1991.0 2025-03-13
Enamine
EN300-6737713-0.25g
rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid
2380639-34-7 95.0%
0.25g
$2180.0 2025-03-13

rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid 関連文献

rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acidに関する追加情報

Comprehensive Analysis of rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid (CAS No. 2380639-34-7)

The compound rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid (CAS No. 2380639-34-7) is a highly specialized chiral intermediate with significant applications in pharmaceutical research and peptide synthesis. Its unique structural features, including the 2,2-dimethylcyclobutyl core and the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, make it a valuable building block for drug discovery and development. Researchers are increasingly focusing on this compound due to its potential in targeting metabolic disorders and inflammatory diseases, aligning with current trends in precision medicine.

In recent years, the demand for chiral intermediates like rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid has surged, driven by advancements in peptide-based therapeutics and small-molecule drug design. The Fmoc group in this compound is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS) to protect amino acids during coupling reactions. This aligns with the growing interest in bioconjugation techniques and targeted drug delivery systems, which are frequently searched topics in scientific databases and AI-driven research platforms.

The stereochemistry of rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid plays a critical role in its biological activity. The (1R,3R) configuration ensures optimal interaction with enzymatic targets, making it a promising candidate for enzyme inhibitors and receptor modulators. This specificity is highly relevant to current research on GPCR-targeted drugs and allosteric modulators, topics that dominate academic and industrial discussions. Additionally, the 2,2-dimethylcyclobutyl moiety enhances metabolic stability, addressing a key challenge in drug development—improving pharmacokinetic properties.

From a synthetic chemistry perspective, the preparation of rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid involves multi-step organic transformations, including asymmetric cyclization and Fmoc protection. These processes are frequently optimized to achieve high enantiomeric purity, a topic of great interest in green chemistry and sustainable synthesis. The compound’s CAS No. 2380639-34-7 is often searched in conjunction with chiral resolution methods and scale-up protocols, reflecting the practical challenges faced by chemists in industrial settings.

In conclusion, rac-2-[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]acetic acid represents a cutting-edge tool for modern drug discovery. Its combination of stereochemical precision, functional versatility, and synthetic accessibility positions it at the forefront of medicinal chemistry innovation. As the pharmaceutical industry continues to explore personalized therapies and next-generation biologics, this compound is poised to play a pivotal role in shaping future therapeutics.

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